Cyclooctane-1,3-dione
Overview
Description
Cyclooctane-1,3-dione is a chemical compound with the CAS Number 935-29-5 . It has a molecular weight of 140.18 and its IUPAC name is 1,3-cyclooctanedione . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code of Cyclooctane-1,3-dione is1S/C8H12O2/c9-7-4-2-1-3-5-8(10)6-7/h1-6H2
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
Cyclooctane-1,3-dione derivatives are known to undergo various chemical reactions . For example, the ring opening of the obtained bis (oxiranes) upon treatment with sodium azide was investigated . The reaction path was found to be determined by the reciprocal orientation of oxygen atoms in the oxirane moieties .Physical And Chemical Properties Analysis
Cyclooctane-1,3-dione is a solid compound . It has a molecular weight of 140.18 . The compound’s IUPAC name is 1,3-cyclooctanedione .Scientific Research Applications
Photocycloaddition and Fullerenes
Cyclooctane-1,3-dione has been studied for its photocycloaddition properties. Research conducted by Jensen et al. (1997) revealed that irradiation of cyclic 1,3-diones with C60 in benzene leads to the formation of fused furanylfullerenes. This process differs from the expected De Mayo cyclooctane-1,3-dione addition product, indicating unique photocycloaddition behavior (Jensen et al., 1997).
Transannular Cyclization Reactions
Cyclooctane-1,3-dione undergoes transannular cyclization reactions, as demonstrated by Malamidou-Xenikaki (1996). This process results in the synthesis of substituted 2,6-diazatricycloalkanes and their acetylation products, showcasing its utility in complex organic synthesis (Malamidou-Xenikaki, 1996).
Synthesis and Photochemistry
Kayama et al. (1974) explored the synthesis and photochemistry of cis-2-Cyclooctene-1,4-dione, starting from 1,3-cyclooctadiene. This study highlights the chemical versatility and reactivity of cyclooctane-1,3-dione derivatives under various conditions, including photoirradiation (Kayama et al., 1974).
Large-Scale Synthesis
In 2011,Sims et al. reported the large-scale synthesis of 1,3-cyclooctanedione, a precursor to difluorinated cyclooctyne used in copper-free click chemistry. This synthesis demonstrates the potential of cyclooctane-1,3-dione derivatives in bioorthogonal chemistry and its applications in complex biochemical reactions (Sims et al., 2011).
Applications in Heterocycles Synthesis
Sharma, Kumar, and Das (2020) described the use of cyclohexane-1,3-dione derivatives as versatile scaffolds for synthesizing various value-added organic molecules, including six-membered oxygen heterocycles. These heterocycles are intermediates in synthesizing numerous bioactive molecules, demonstrating the importance of cyclooctane-1,3-dione derivatives in organic and medicinal chemistry (Sharma, Kumar, & Das, 2020).
Corrosion Inhibition
Maleki et al. (2016) explored the use of 1,8-dioxooctahydroxanthene derivatives, synthesized from cyclohexane-1,3-dione, as corrosion inhibitors for mild steel in hydrochloric acid solutions. This study highlights an industrial application of cyclooctane-1,3-dione derivatives, emphasizing their utility in materials science (Maleki et al., 2016).
Synthesis and Reactivity in Organometallic Compounds
Hunt, Wang, and Richmond (2009) investigated the synthesis and reactivity of platinum(II) compounds containing redox-active diphosphine ligands derived from cyclooctane-1,3-dione derivatives. This research underscores the compound's relevance in organometallic chemistry and its potential in developing novel metal complexes (Hunt, Wang, & Richmond, 2009).
Safety And Hazards
While specific safety and hazards information for Cyclooctane-1,3-dione is not available in the retrieved papers, general safety measures for handling chemical compounds should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Cyclohexane-1,3-dione derivatives, which are structurally similar to Cyclooctane-1,3-dione, have been suggested as potential therapeutic agents for non-small-cell lung cancer (NSCLC) . This suggests that Cyclooctane-1,3-dione and its derivatives could also have potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
cyclooctane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-4-2-1-3-5-8(10)6-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOLFZKAFMJAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454151 | |
Record name | Cyclooctane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctane-1,3-dione | |
CAS RN |
935-29-5 | |
Record name | 1,3-Cyclooctanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclooctane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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